molecular formula C9H7F2NO3 B13259674 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one

Cat. No.: B13259674
M. Wt: 215.15 g/mol
InChI Key: HOHSODRSOQVKRK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one ( 2060021-43-2) is a high-purity chemical building block characterized by the molecular formula C 9 H 7 F 2 NO 3 and a molecular weight of 215.15 g/mol [ ]. This compound features a difluoroacetyl group attached to a substituted phenyl ring, containing both a methyl and a nitro functional group. This specific arrangement of fluorine atoms and aromatic substituents makes it a valuable intermediate in advanced synthetic chemistry, particularly for the construction of more complex molecules. The difluoroethanol motif , which can be derived from this ketone, is recognized as an important structural element in medicinal chemistry [ ]. The CF 2 H group is a notable bioisostere for alcohols, thiols, and other functional groups, as it can act as a hydrogen bond donor and modulate key properties of a molecule, such as its metabolic stability, membrane permeability, and lipophilicity [ ]. These properties are crucial in the design of pharmaceutical agents, and the difluoroethyl unit is found in various bioactive molecules [ ]. Researchers may utilize this compound in the synthesis of heterocyclic scaffolds , which are core structures in over 85% of all FDA-approved drugs and numerous investigational anticancer agents [ ]. As such, 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one serves as a versatile precursor for the introduction of the difluoroethyl moiety into target structures during drug discovery and development programs. Safety Note: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H7F2NO3/c1-5-2-3-6(8(13)9(10)11)4-7(5)12(14)15/h2-4,9H,1H3

InChI Key

HOHSODRSOQVKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide, elevated temperatures.

    Oxidation: Potassium permanganate, water, and heat.

Major Products Formed

    Reduction: 2,2-Difluoro-1-(4-methyl-3-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,2-Difluoro-1-(4-carboxy-3-nitrophenyl)ethan-1-one.

Scientific Research Applications

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related difluoro- and trifluoroacetophenone derivatives, focusing on substituent effects, synthesis yields, and spectral properties.

Substituent Effects on the Aromatic Ring
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Physical State Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one 4-CH₃, 3-NO₂ C₉H₇F₂NO₃ 215.15 Not reported - -
2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one 4-NO₂ C₈H₅F₂NO₃ 201.13 Brown oil 85 Aromatic H: ~8.2–7.7
2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one 4-CH₃, 3-NO₂ C₉H₆F₃NO₃ 233.14 Not reported - -
2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-one 4-CF₃ C₉H₅F₅O 224.13 Colorless oil 73 Aromatic H: 7.71 (s, 4H)
2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one Thiophene-2-yl C₆H₄F₂OS 162.16 Brown oil 95 Thiophene H: 8.03–7.24

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group (e.g., 4-nitrophenyl derivative) decreases electron density on the aromatic ring, deshielding aromatic protons (δ 8.2–7.7) compared to less electron-deficient systems (e.g., 4-CF₃, δ 7.71) .
  • Trifluoro vs. Difluoro Analogs : The trifluoro derivative (CAS 411233-45-9) has a higher molecular weight and likely lower solubility due to increased hydrophobicity .
  • Heteroaromatic Variants : Thiophene-substituted analogs (e.g., ) exhibit distinct NMR profiles (δ 8.03–7.24) and higher yields (95%), suggesting favorable reactivity in difluorination reactions .
Amide vs. Ketone Functionality
Compound Name Core Structure Molecular Formula Yield (%) Key Spectral Data (¹⁹F NMR δ, ppm) Reference
2,2-Difluoro-1-(pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one Amide-linked CF₂ C₁₄H₁₂F₅NO 72 -121.8 (s)
2,2-Difluoro-1-(piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one Amide-linked CF₂ C₁₅H₁₄F₅NO 73 -121.8 (s)
2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one Ketone C₈H₅F₂NO₃ 85 -121.8 (s)

Key Observations :

  • Amide vs. Ketone : Amide-linked difluoro compounds (e.g., ) show similar ¹⁹F NMR shifts (δ -121.8) to ketones, indicating minimal electronic differences in the CF₂ group. However, amides generally exhibit higher polarity, improving solubility in polar solvents .
  • Synthetic Yields : Ketones (e.g., 85% yield in ) are often synthesized more efficiently than amides (72–73%), likely due to reduced steric hindrance .
Substituent Effects on Reactivity
  • Nitro Group Stability: The 3-nitro substituent in the target compound may increase sensitivity to reduction or nucleophilic attack compared to non-nitro analogs. For example, 1-(2-amino-6-nitrophenyl)ethanone () requires precautions to avoid decomposition .
  • Methyl Group Influence : The 4-methyl group in the target compound may enhance steric protection of the ketone, improving stability during storage or reaction conditions .

Biological Activity

2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H7F2NO3C_9H_7F_2NO_3. This compound features two fluorine atoms, a nitro group, and a methyl group attached to a phenyl ring. Its unique structure suggests potential biological activities that warrant investigation.

The synthesis of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with difluoromethyl ketone. The reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide, under elevated temperatures (80-100°C) for several hours to ensure complete conversion.

The biological activity of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to cytotoxic effects. The presence of fluorine enhances the compound's stability and bioavailability, influencing its metabolic pathways .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one exhibit promising antimicrobial and anticancer activities. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapeutics. The compound's unique functional groups may contribute to its efficacy against specific targets in cancer cells .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity Cell Line/Organism IC50 (µM) Reference
AnticancerHuh7 hepatocellular carcinoma5.67 ± 0.57
AntimicrobialVarious bacterial strainsVaries
CytotoxicityOVCAR-4 ovarian cancerIC50 not specified

Notable Studies

  • Anticancer Activity : A study focused on the anticancer potential of derivatives related to 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one found significant cell cycle arrest in the S phase for certain compounds, indicating a mechanism for inducing apoptosis in cancer cells .
  • Antimicrobial Effects : Another investigation revealed that derivatives exhibited varying degrees of antimicrobial activity against several strains of bacteria, underscoring their potential as therapeutic agents .

Comparison with Similar Compounds

Table 2: Comparison of Similar Compounds

Compound Name Functional Groups Unique Features
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-oneNitro, Methyl, FluorineVersatile reactivity due to dual functional groups
2,2-Difluoro-1-(3-nitrophenyl)ethan-1-oneNitroDifferent position of nitro group affects activity
2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-oneAdditional FluorineIncreased lipophilicity but potential toxicity

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